2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol
Description
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is a phenolic Schiff base derivative characterized by a 3-bromophenylamino-methyl group at the 2-position and an ethoxy substituent at the 6-position of the phenolic ring. Its structure enables hydrogen bonding via the phenolic –OH and amine groups, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H16BrNO2 |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-[(3-bromoanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
VTZCTSGMFCZBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogen and Alkoxy Groups
Table 1: Key Structural and Electronic Differences
Key Observations :
Tautomerism and Stability
Table 2: Tautomeric Behavior in Solvent Media
*The 3-bromo substituent likely destabilizes keto tautomers due to steric and electronic effects compared to the 4-bromo analog .
Metal Complexation
- Target Compound: Expected to form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via phenolic –OH and amine groups, similar to 2-((p-tolylimino)methyl)-6-ethoxyphenol, which forms Mn(II), Co(II), and Cu(II) complexes with high yields .
- Benzothiazole Analogs: Compounds like 2-((6-methoxybenzothiazol-2-ylimino)methyl)-6-ethoxyphenol exhibit stronger DNA/BSA binding due to planar benzothiazole rings, unlike the non-planar 3-bromophenyl group in the target compound .
Pharmacological Potential
- Cytotoxicity : The 3-bromo substituent may enhance cytotoxicity compared to chloro or methyl analogs by increasing electrophilicity and interaction with cellular targets .
- Antioxidant Activity : Ethoxy groups improve radical scavenging compared to methoxy, as seen in QSAR studies of similar Schiff bases .
Biological Activity
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a bromophenyl group, an amino group, and an ethoxy-substituted phenolic moiety, facilitates diverse chemical reactivity and biological interactions.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features
- Bromophenyl Group : Contributes to the compound's reactivity and potential biological activity.
- Amino Group : Can participate in various chemical reactions, enhancing its pharmacological potential.
- Ethoxy Substituent : Modifies the electronic properties of the compound, influencing its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting a potent antiproliferative effect .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may effectively inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. The presence of the bromine atom and ethoxy group appears to enhance its antibacterial efficacy compared to related compounds .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through covalent bonding with nucleophilic sites on proteins.
- Redox Reactions : The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Case Studies
- Anticancer Activity : In a study examining various derivatives of phenolic compounds, this compound showed promising results against breast cancer cell lines with a GI50 value below 1 µM .
- Antimicrobial Efficacy : Another study reported that derivatives similar to this compound exhibited MIC values as low as 8 µg/mL against resistant bacterial strains, highlighting its potential as an antimicrobial agent .
Comparative Analysis
A comparative analysis with other structurally similar compounds reveals differences in biological activity due to variations in substituents:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol | Structure | Contains fluorine instead of bromine | Altered reactivity |
| 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol | Structure | Contains chloro and methyl substituents | Moderate antibacterial activity |
| 4-Bromo-2-fluoroaniline | Structure | Simpler precursor without ethoxy | Limited functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
